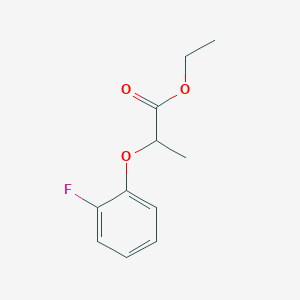

Methyl 2-(3-methylbenzamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

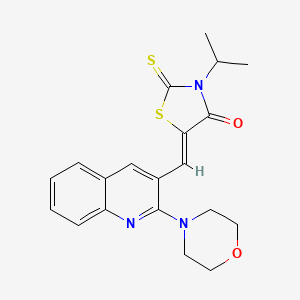

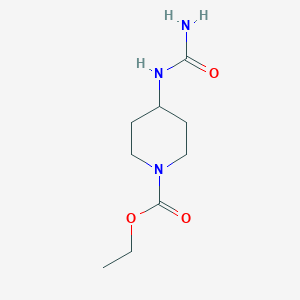

“Methyl 2-(3-methylbenzamido)thiophene-3-carboxylate” is a chemical compound. It is a derivative of thiophene, which is a five-membered heterocyclic compound containing one sulfur atom . Thiophene derivatives have been the subject of much interest due to their potential biological activities and their role in medicinal chemistry .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Methyl 2-(3-methylbenzamido)thiophene-3-carboxylate serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, it has been involved in reactions leading to the formation of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, a new heterocyclic system with potential applications in pharmaceuticals and materials science (M. S. Yagodkina-Yakovenko, A. V. Bol’but, M. Vovk, 2018).

Catalysis and Asymmetric Synthesis

The compound is instrumental in catalytic processes, such as the thiourea-catalyzed asymmetric Michael addition, showcasing its role in creating chiral centers with high enantioselectivity. This application is critical for the development of enantiomerically pure pharmaceuticals (T. Inokuma, Yasutaka Hoashi, Y. Takemoto, 2006).

Material Science and Sensing

In material science, derivatives of this compound have been used to functionalize lanthanide-based metal-organic frameworks (MOFs). These MOFs exhibit unique gas adsorption, sensing properties, and magnetic properties, demonstrating the compound's potential in developing new materials for gas storage, sensing, and magnetic applications (Suna Wang, Ting-ting Cao, Huiyan Yan, Yunwu Li, Jing Lu, R. Ma, Da-cheng Li, J. Dou, J. Bai, 2016).

Environmental Science and Degradation Studies

Research on related methyl-substituted thiophenes has provided insights into the photochemical degradation pathways of crude oil components in aquatic environments. These studies are essential for understanding the environmental fate of oil spill components and developing mitigation strategies (J. Andersson, Stefan Bobinger, 1996).

Future Directions

Thiophene derivatives have been the subject of much interest due to their potential biological activities and their role in medicinal chemistry . Future research could focus on elucidating the specific properties, synthesis methods, and biological activities of “Methyl 2-(3-methylbenzamido)thiophene-3-carboxylate”. This could lead to the development of new therapeutic agents or the discovery of new chemical reactions involving this compound.

Mechanism of Action

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, some thiophene-based compounds have shown anti-inflammatory , antimicrobial , and anticancer properties .

Mode of Action

It’s known that the thiophene ring system in the compound could interact with biological targets, leading to various pharmacological effects .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological properties .

Pharmacokinetics

The compound’s molecular weight of 27533 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

Thiophene derivatives have been reported to exhibit various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

properties

IUPAC Name |

methyl 2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-9-4-3-5-10(8-9)12(16)15-13-11(6-7-19-13)14(17)18-2/h3-8H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWMXURGEGDPIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2956533.png)

![1,4-Dioxaspiro[5.5]undecan-9-one](/img/structure/B2956534.png)

![5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2956537.png)

![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2956538.png)

![4-[[(2-methoxyphenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2956546.png)

![N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide](/img/structure/B2956553.png)